molecular formula C29H20N4OS2 B283097 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B283097
M. Wt: 504.6 g/mol
InChI Key: NGRTYITZDSHXIQ-ZQJPHITKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTT has been studied extensively for its ability to inhibit the growth of cancer cells and its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to improve insulin sensitivity and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

Future research on 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one could focus on its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies could be conducted to investigate the safety and efficacy of 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in preclinical and clinical trials. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one.

Synthesis Methods

5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process involving the condensation of 2-aminothiazole, benzaldehyde, and phenyl isothiocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through recrystallization.

Scientific Research Applications

5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation.

properties

Molecular Formula

C29H20N4OS2

Molecular Weight

504.6 g/mol

IUPAC Name

(5E)-5-(3,5-diphenyl-1,3,4-thiadiazol-2-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H20N4OS2/c34-27-25(35-29(30-22-15-7-2-8-16-22)32(27)23-17-9-3-10-18-23)28-33(24-19-11-4-12-20-24)31-26(36-28)21-13-5-1-6-14-21/h1-20H/b28-25+,30-29?

InChI Key

NGRTYITZDSHXIQ-ZQJPHITKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(/C(=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)/S2)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C2=NN(C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)S2)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)S2)C6=CC=CC=C6

Origin of Product

United States

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